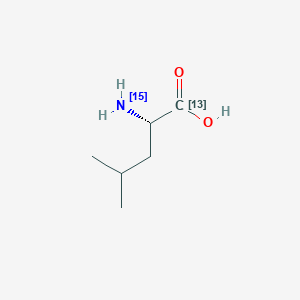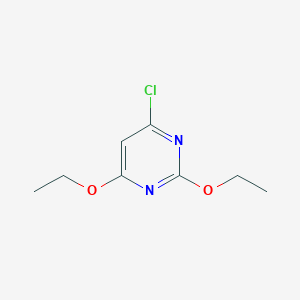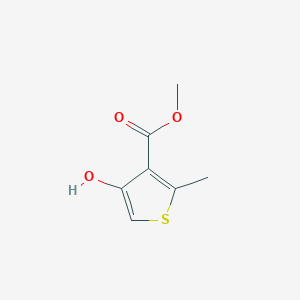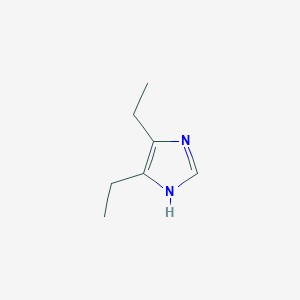
L-Leucine-1-13C,15N
Overview
Description
L-Leucine-1-13C,15N is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 133.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbial Synthesis
Kahana et al. (1988) describe the microbial synthesis of L-[15N]leucine and L-[3-13C]isoleucine using Corynebacterium glutamicum. This method involves inducing biosynthetic pathways for branched-chain amino acids in glutamic acid-producing bacteria. The produced L-[15N]leucine was found to have an isotopic efficiency of 90% and was purified and verified through NMR and GC-MS techniques, showcasing its applicability in detailed molecular studies (Kahana et al., 1988).
Leucine Metabolism Studies
Matthews et al. (1980) utilized L-[1-13C]leucine in a primed, continuous infusion approach to determine leucine metabolism in humans. This method, which involves measuring isotopic steady states, allows for the determination of leucine turnover, oxidation, and incorporation into proteins. The use of stable isotopes rather than radioisotopes makes this method suitable for all ages, highlighting its significance in metabolic research (Matthews et al., 1980).
Protein Synthesis Analysis
Watt et al. (1991) investigated the use of aminoacyl-tRNA isolation and its labeling with stable isotopes like [15N] and [13C]leucine in human and rat tissues. This study aids in understanding protein synthesis at a cellular level, particularly useful in medical and biological research (Watt et al., 1991).
Intracellular Leucine Tracer Enrichment
Matthews et al. (1982) discussed the use of alpha-ketoisocaproate (KIC) in estimating intracellular leucine tracer enrichment during labeled-leucine tracer experiments. This study provided insights into intracellular metabolic processes, crucial for understanding various metabolic diseases (Matthews et al., 1982).
Mechanism of Action
Target of Action
L-Leucine-1-13C,15N is a labeled form of L-Leucine, an essential branched-chain amino acid (BCAA). The primary target of L-Leucine is the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in cellular processes such as growth, proliferation, and survival.
Biochemical Pathways
The activation of the mTOR pathway by L-Leucine affects several downstream effects. It stimulates protein synthesis by phosphorylating key regulators of mRNA translation . Additionally, it inhibits autophagy, a process that breaks down and recycles cellular components. This means that when L-Leucine levels are high, cells are in a “growth” mode .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of regular L-Leucine. After ingestion, L-Leucine is absorbed by the small intestine and transported to the liver and other tissues. It is worth noting that stable isotopes like 13C and 15N have been incorporated into drug molecules as tracers for quantitation during the drug development process .
Result of Action
The activation of the mTOR pathway by L-Leucine leads to increased protein synthesis and cell growth. This can have various effects at the molecular and cellular level, depending on the specific cell type and the metabolic state of the organism .
Action Environment
The action of this compound, like that of other amino acids, can be influenced by various environmental factors. These include the presence of other amino acids, the overall nutritional status of the organism, and specific conditions such as exercise or stress. For example, the effect of L-Leucine on mTOR activation and protein synthesis may be enhanced by the presence of insulin .
Biochemical Analysis
Biochemical Properties
L-Leucine-1-13C,15N is involved in protein synthesis and breakdown, de- and re-amination of leucine, and the oxidative decarboxylation of its keto acid . It interacts with various enzymes and proteins, influencing their function and contributing to muscle protein metabolism .
Cellular Effects
This compound influences cell function by activating the mTOR signaling pathway . This impacts cell signaling pathways, gene expression, and cellular metabolism, thereby affecting the overall function of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its impact on the mTOR signaling pathway is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown a decrease in protein synthesis and leucine catabolism in the forearm muscle during fasting
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-4-methyl(113C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-XAAHKOKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583966 | |
| Record name | L-(1-~13~C,~15~N)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80134-83-4 | |
| Record name | L-(1-~13~C,~15~N)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1626857.png)



![1,5-Dioxaspiro[5.5]undecan-9-ol](/img/structure/B1626863.png)

![2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline](/img/structure/B1626865.png)
![7-Chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1626867.png)
